molecular formula C7H3NO3SSe B14281726 7-Nitro-3H-2,1-benzothiaselenol-3-one CAS No. 120404-24-2

7-Nitro-3H-2,1-benzothiaselenol-3-one

Katalognummer: B14281726
CAS-Nummer: 120404-24-2
Molekulargewicht: 260.14 g/mol
InChI-Schlüssel: DHPNMMPPSWIDRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Nitro-3H-2,1-benzothiaselenol-3-one is a heterocyclic compound that contains both sulfur and selenium atoms within its structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-3H-2,1-benzothiaselenol-3-one typically involves the nitration of 3H-2,1-benzothiaselenol-3-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzothiaselenol ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

7-Nitro-3H-2,1-benzothiaselenol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 7-Nitro-3H-2,1-benzothiaselenol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition or activation of their function. Additionally, the sulfur and selenium atoms in the compound can participate in redox reactions, further modulating its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Nitro-3H-2,1-benzothiaselenol-3-one is unique due to the presence of both sulfur and selenium atoms in its heterocyclic ring, along with the nitro group. This combination of elements and functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

120404-24-2

Molekularformel

C7H3NO3SSe

Molekulargewicht

260.14 g/mol

IUPAC-Name

7-nitro-2,1-benzothiaselenol-3-one

InChI

InChI=1S/C7H3NO3SSe/c9-7-4-2-1-3-5(8(10)11)6(4)13-12-7/h1-3H

InChI-Schlüssel

DHPNMMPPSWIDRP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])[Se]SC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.